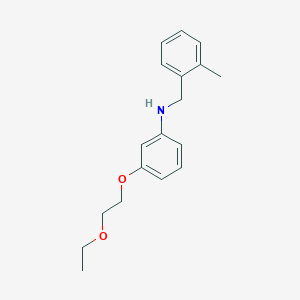

3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline

Übersicht

Beschreibung

3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound features a benzyl group substituted with a 2-methyl group and an aniline moiety substituted with a 3-(2-ethoxyethoxy) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylbenzylamine and 3-(2-ethoxyethoxy)benzaldehyde.

Condensation Reaction: The 2-methylbenzylamine reacts with 3-(2-ethoxyethoxy)benzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at both the aromatic amine and ethoxyethoxy groups. Key oxidation pathways include:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Aromatic ring oxidation | KMnO₄, acidic conditions | Quinone derivatives |

| Ether chain oxidation | O₂, catalytic transition metals | Carboxylic acid or ketone moieties |

Oxidation with potassium permanganate (KMnO₄) under acidic conditions targets the electron-rich aromatic ring, producing quinone structures via hydroxylation and subsequent dehydrogenation. The ethoxyethoxy side chain is susceptible to oxidative cleavage, forming carboxylic acids or ketones depending on the catalyst.

Electrophilic Substitution Reactions

The aniline moiety participates in electrophilic substitution due to the activating effect of the amino group. Documented substitutions include:

| Reaction Type | Reagents/Conditions | Position Selectivity | Products Formed |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to -NH₂ | Nitroaniline derivatives |

| Sulfonation | H₂SO₄, SO₃, 50°C | Meta to -NH₂ | Sulfonic acid derivatives |

Nitration occurs preferentially at the para position relative to the amino group, yielding nitro-substituted analogs. Sulfonation favors the meta position due to steric hindrance from the bulky 2-methylbenzyl group.

Nucleophilic Alkylation/Acylation

The primary amine group undergoes alkylation and acylation to form secondary or tertiary amines:

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 80°C | N-methylated derivatives |

| Acylation | Acetyl chloride, pyridine, RT | Acetanilide analogs |

Alkylation with methyl iodide proceeds efficiently in dimethylformamide (DMF) with potassium carbonate as a base. Acylation reactions require anhydrous conditions to avoid hydrolysis of the acylating agent.

Hydrolysis Reactions

The ethoxyethoxy chain undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Products Formed |

|---|---|---|

| Acidic hydrolysis | HCl (conc.), reflux | Ethylene glycol and carboxylic acid |

| Basic hydrolysis | NaOH, H₂O, 100°C | Ethanol and sodium carboxylate |

Acidic hydrolysis cleaves the ether linkage, yielding ethylene glycol and a carboxylic acid derivative. Basic conditions produce ethanol and carboxylate salts.

Reductive Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, as observed in structurally similar anilines :

| Reaction Type | Reagents/Conditions | Products Formed |

|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, XPhos, K₃PO₄, toluene, 110°C | Biaryl amines |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Aryl-substituted derivatives |

These reactions leverage the amino group’s directing effects for cross-coupling with aryl halides or boronic acids, expanding its utility in synthesizing complex architectures .

Comparative Reactivity with Analogues

The table below contrasts the reactivity of 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline with related compounds:

| Compound | Key Reactivity Differences |

|---|---|

| N-Benzylaniline | Lower electrophilic substitution due to lack of ether chain |

| 4-Ethoxy-N,N-dimethylbenzenamine | Enhanced solubility reduces steric hindrance in reactions |

| 2,6-Dimethyl-N-(thiophen-2-ylmethyl)aniline | Thienyl group enables unique heterocyclic coupling pathways |

The ethoxyethoxy side chain in this compound enhances solubility in polar solvents while moderating steric effects during nucleophilic attacks.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline serves as a key intermediate in the synthesis of pharmaceutical compounds. Its ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, potentially effective against a range of pathogens. Its mechanism of action may involve disrupting microbial membranes, leading to cell death.

Anticancer Properties

Preliminary studies suggest that this compound can inhibit cancer cell proliferation through apoptosis induction. This activity is linked to its interaction with cellular signaling pathways that regulate growth and survival.

Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and specialty chemicals.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Proliferation

In vitro studies demonstrated that this compound could reduce the viability of human cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Wirkmechanismus

The mechanism of action of 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(2-Methoxyethoxy)-N-(2-methylbenzyl)aniline

- 3-(2-Ethoxyethoxy)-N-(2-chlorobenzyl)aniline

- 3-(2-Ethoxyethoxy)-N-(2-fluorobenzyl)aniline

Uniqueness

3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the 2-ethoxyethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline is an organic compound classified as an aniline derivative, with a molecular formula of CHNO and a molecular weight of approximately 285.39 g/mol. This compound features a unique substitution pattern that includes a benzyl group with a 2-methyl substituent and a 3-(2-ethoxyethoxy) group on the aniline moiety, which contributes to its distinct chemical and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity . It has been investigated for its effectiveness against various microbial strains, showing promise in inhibiting bacterial growth. The compound's structure allows it to interact with microbial targets, potentially disrupting cellular processes essential for microbial survival .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential . Studies suggest that it may modulate enzyme activity and influence cell signaling pathways related to growth and apoptosis. The unique structural features of the compound enable it to interact with specific molecular targets involved in cancer progression .

The mechanism of action for this compound involves interactions with various biological targets, such as enzymes and receptors. These interactions can alter their activity, influencing cellular processes related to growth and apoptosis. Understanding these interactions is crucial for evaluating the compound's therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in determining the biological activity of compounds similar to this compound. For instance, modifications in the aromatic rings or substitutions on the nitrogen atom can significantly impact the compound's efficacy against microbial or cancerous cells .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline | Contains two ethoxyethoxy groups | Potentially different solubility and reactivity profiles |

| 4-(2-Ethoxyethoxy)-aniline | Lacks the methylbenzyl substituent | Different biological activity due to simpler structure |

| 4-Methyl-N-benzylaniline | Contains a methyl group on the para position | Varies in reactivity compared to the ethoxyethoxy substitution |

This table illustrates how structural modifications can lead to variations in biological activity, emphasizing the significance of SAR studies in drug development.

Case Study 1: Antimicrobial Effectiveness

In a study assessing various aniline derivatives, this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested using standard microbiological methods, revealing minimum inhibitory concentrations (MICs) that support its potential as a therapeutic agent .

Case Study 2: Anticancer Efficacy

A separate investigation focused on the anticancer properties of this compound involved cell line assays where it was tested against several cancer types. Results indicated that it effectively induced apoptosis in cancer cells while exhibiting low toxicity to normal cells, suggesting a favorable therapeutic index .

Eigenschaften

IUPAC Name |

3-(2-ethoxyethoxy)-N-[(2-methylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-3-20-11-12-21-18-10-6-9-17(13-18)19-14-16-8-5-4-7-15(16)2/h4-10,13,19H,3,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRWUKANORCBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC(=C1)NCC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.